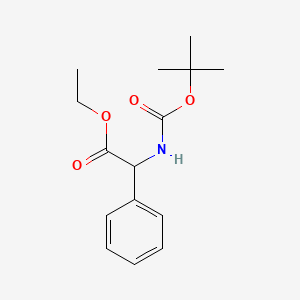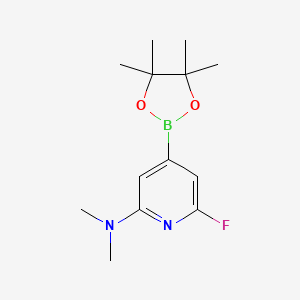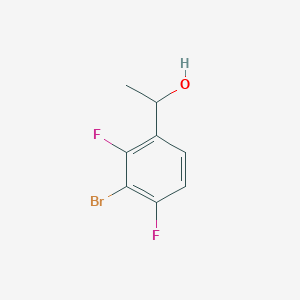
Risperidone cis-N-oxide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RISPERIDONE CIS-N-OXIDE (TRANS-3-[2-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL]ETHYL]-6,7,8,9-TETRAHYDRO-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE, N-OXIDE MONOHYDRATE) is a chemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol . It is a derivative of risperidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder . This compound is often used in pharmaceutical research and development as an impurity reference standard .
Preparation Methods
The synthesis of RISPERIDONE CIS-N-OXIDE involves several steps, starting from the parent compound risperidone. The key step in the synthesis is the oxidation of the nitrogen atom in the piperidine ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods typically involve large-scale oxidation reactions followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent compound, risperidone.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzisoxazole moiety.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RISPERIDONE CIS-N-OXIDE is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an impurity reference standard in the development and quality control of risperidone formulations.
Biological Studies: The compound is used to study the metabolic pathways and pharmacokinetics of risperidone and its derivatives.
Chemical Research: It is employed in the synthesis of new chemical entities and the exploration of novel reaction mechanisms.
Mechanism of Action
The mechanism of action of RISPERIDONE CIS-N-OXIDE is similar to that of risperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in modulating neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders . The N-oxide modification may alter the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
RISPERIDONE CIS-N-OXIDE can be compared with other similar compounds, such as:
Risperidone: The parent compound, used as an antipsychotic medication.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Risperidone N-oxide: Another derivative with a different oxidation state.
The uniqueness of RISPERIDONE CIS-N-OXIDE lies in its specific N-oxide modification, which can influence its chemical and pharmacological properties .
Properties
Molecular Formula |
C23H29FN4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate |
InChI |
InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2 |
InChI Key |
BUTMOFSHFGNWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)







![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)



![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
